molecular formula C19H23ClN4O3S2 B12189076 N-(1,1-dioxothiolan-3-yl)-2-[4-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-cyc lopentylacetamide

N-(1,1-dioxothiolan-3-yl)-2-[4-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-cyc lopentylacetamide

Cat. No.: B12189076
M. Wt: 455.0 g/mol
InChI Key: SJCATJHKSMCYFY-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-[4-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-cyclopentylacetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-2-[4-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-cyclopentylacetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorophenyl group, and the cyclopentylacetamide moiety. Common reagents used in these reactions may include triazole precursors, chlorophenyl derivatives, and cyclopentylamine. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-2-[4-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: It may find use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-[4-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-cyclopentylacetamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,1-dioxothiolan-3-yl)-2-[4-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-cyclopentylacetamide may include other triazole derivatives, chlorophenyl compounds, and cyclopentylacetamide analogs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H23ClN4O3S2

Molecular Weight

455.0 g/mol

IUPAC Name

2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C19H23ClN4O3S2/c20-14-4-3-7-16(10-14)23-13-21-22-19(23)28-11-18(25)24(15-5-1-2-6-15)17-8-9-29(26,27)12-17/h3-4,7,10,13,15,17H,1-2,5-6,8-9,11-12H2

InChI Key

SJCATJHKSMCYFY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(C2CCS(=O)(=O)C2)C(=O)CSC3=NN=CN3C4=CC(=CC=C4)Cl

Origin of Product

United States

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